molecular formula C8H11NO3 B1355239 2,6-Dimethoxypyridine-3-methanol CAS No. 562840-47-5

2,6-Dimethoxypyridine-3-methanol

Cat. No.: B1355239
CAS No.: 562840-47-5
M. Wt: 169.18 g/mol
InChI Key: XACFTRAAEZWJMN-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-3-methanol (CAS: 562840-47-5) is a pyridine derivative with methoxy (-OCH₃) groups at the 2- and 6-positions and a hydroxymethyl (-CH₂OH) group at the 3-position. Its molecular formula is C₈H₁₁NO₃, with a molecular weight of 169.18 g/mol.

Properties

IUPAC Name

(2,6-dimethoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7-4-3-6(5-10)8(9-7)12-2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACFTRAAEZWJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584784
Record name (2,6-Dimethoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562840-47-5
Record name (2,6-Dimethoxypyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethoxypyridine-3-methanol
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Preparation Methods

2,6-Dimethoxypyridine-3-methanol can be synthesized from 2,6-Dimethoxypyridine-3-carboxaldehyde. The synthetic route involves the reduction of the carboxaldehyde group to a methanol group. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) under mild conditions. The reaction is carried out in an appropriate solvent like methanol or ethanol at room temperature.

Chemical Reactions Analysis

2,6-Dimethoxypyridine-3-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents. For example, halogenation can be achieved using halogenating agents like phosphorus tribromide (PBr3).

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form more complex molecules.

Scientific Research Applications

2,6-Dimethoxypyridine-3-methanol is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethoxypyridine-3-methanol involves its interaction with various molecular targets and pathways. The compound’s methoxy and methanol groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position Effects

  • Methoxy vs. Hydroxyl Groups: The substitution of methoxy groups (as in this compound) versus hydroxyl groups (as in 3-Hydroxy-2,6-pyridinedimethanol) significantly alters polarity and hydrogen-bonding capacity. Methoxy groups enhance lipophilicity, whereas hydroxyl groups increase hydrophilicity and reactivity in hydrogen bonding.
  • Regioisomerism: (5,6-Dimethoxypyridin-3-yl)methanol shares the same molecular formula as this compound but differs in methoxy placement (positions 5 and 6 vs. 2 and 6).

Bromine Substitution

  • The brominated derivative, 5-Bromo-2,6-dimethoxypyridine-3-methanol, introduces a heavy atom (Br) at position 5. Bromine increases molecular weight by ~79 g/mol compared to the parent compound and may enhance reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

Biological Activity

2,6-Dimethoxypyridine-3-methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C₁₀H₁₃N₁O₃
Molar Mass: 183.22 g/mol
Structure: The compound features a pyridine ring substituted at the 2 and 6 positions with methoxy groups and at the 3 position with a hydroxymethyl group.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that compounds with similar structures often show effectiveness against bacteria and fungi. For instance, studies have demonstrated its potential against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

Pathogen Activity
Staphylococcus aureusInhibitory effects observed
Escherichia coliModerate activity reported
Candida albicansEffective antifungal properties

Antitumor Activity

Recent studies have highlighted the compound's cytotoxic effects on cancer cells. Specifically, it has been reported to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways, leading to cell cycle arrest.

  • Case Study: In a study conducted on human breast cancer cells (MCF-7), this compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Animal models have shown that it can mitigate neuronal damage in conditions such as oxidative stress and neuroinflammation.

  • Mechanism: The compound appears to reduce reactive oxygen species (ROS) levels and enhance antioxidant enzyme activity, providing a protective effect on neuronal cells.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The methoxy groups contribute to the compound's binding affinity for various enzymes involved in metabolic pathways.
  • Receptor Modulation: It may act on neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
  • Apoptotic Pathways: The compound's structural features allow it to engage in interactions that promote apoptosis in tumor cells.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Biological Activity
5-Chloro-2,6-dimethoxypyridine-3-methanolAntitumor and antiviral activities reported
5-Bromo-2,6-dimethoxypyridine-3-methanolPotential for antimicrobial effects
2,6-DimethylpyridineLimited biological activity compared to target

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